molecular formula C14H12N2S B8518423 2-p-Tolylbenzo[d]thiazol-5-amine

2-p-Tolylbenzo[d]thiazol-5-amine

Cat. No. B8518423
M. Wt: 240.33 g/mol
InChI Key: COSPJGOQDXRESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501713B2

Procedure details

5-Nitro-2-p-tolylbenzo[d]thiazole (400 mg, 1.48 mmol) was suspended in ethanol/water (8 mL/4 mL) and heated at 80° C. Ammonium chloride (160 mg, 2.96 mmol) and iron powder (414 mg, 7.40 mmol) were added to the suspension, and the mixture was left stirring at 80° C. for 75 min. After cooling, the solution was filtrated through a pad of Celite® and the pad washed with ethanol. Water was added to the filtrate, ethanol was evaporated and the remaining aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 220 mg (62%) of the title compound (LCMS RT=6.51 min, MH+ 241.0)
Name
5-Nitro-2-p-tolylbenzo[d]thiazole
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
414 mg
Type
catalyst
Reaction Step Two
Name
ethanol water
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10]([C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=3)=[N:9][C:8]=2[CH:19]=1)([O-])=O.[Cl-].[NH4+]>C(O)C.O.[Fe]>[C:15]1([CH3:18])[CH:14]=[CH:13][C:12]([C:10]2[S:11][C:7]3[CH:6]=[CH:5][C:4]([NH2:1])=[CH:19][C:8]=3[N:9]=2)=[CH:17][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
5-Nitro-2-p-tolylbenzo[d]thiazole
Quantity
400 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(S2)C2=CC=C(C=C2)C)C1
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
414 mg
Type
catalyst
Smiles
[Fe]
Step Three
Name
ethanol water
Quantity
8 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring at 80° C. for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtrated through a pad of Celite®
WASH
Type
WASH
Details
the pad washed with ethanol
ADDITION
Type
ADDITION
Details
Water was added to the filtrate, ethanol
CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1SC2=C(N1)C=C(C=C2)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.